molecular formula C14H11ClN4O2 B1391194 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031605-64-7

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1391194
CAS No.: 1031605-64-7
M. Wt: 302.71 g/mol
InChI Key: FULRHAVVDIHJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11ClN4O2 and its molecular weight is 302.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions are primarily inhibitory, meaning that this compound binds to these enzymes and proteins, reducing their activity. This inhibition can lead to various downstream effects, such as reduced cell proliferation and inflammation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting RAF kinase and P38 protein kinase, it can disrupt the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with dihydrofolate reductase can affect nucleotide synthesis, further influencing cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibitory action on enzymes like phosphodiesterase and dihydrofolate reductase involves binding to the active sites of these enzymes, preventing their normal function . This binding can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its inhibitory effects. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing severe toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, affecting the synthesis and degradation of nucleotides and cyclic nucleotides . These interactions can alter metabolic flux and metabolite levels, influencing cellular processes such as DNA synthesis and signal transduction.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. These interactions can affect the compound’s activity, leading to changes in cellular processes such as gene expression and signal transduction.

Properties

IUPAC Name

7-(4-chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-2-19-12-10(13(20)18-14(19)21)7-16-11(17-12)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULRHAVVDIHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.